Cas no 2229224-85-3 (methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)

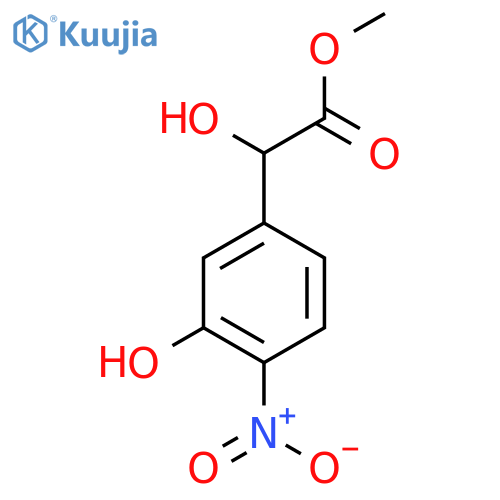

2229224-85-3 structure

商品名:methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate

- 2229224-85-3

- EN300-1815312

-

- インチ: 1S/C9H9NO6/c1-16-9(13)8(12)5-2-3-6(10(14)15)7(11)4-5/h2-4,8,11-12H,1H3

- InChIKey: NZOZVESEXQSHKG-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)OC)C1C=CC(=C(C=1)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 227.04298701g/mol

- どういたいしつりょう: 227.04298701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 113Ų

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815312-0.5g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1815312-5.0g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 5g |

$2940.0 | 2023-06-01 | ||

| Enamine | EN300-1815312-10g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 10g |

$4360.0 | 2023-09-19 | ||

| Enamine | EN300-1815312-0.25g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1815312-1.0g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 1g |

$1014.0 | 2023-06-01 | ||

| Enamine | EN300-1815312-0.1g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 0.1g |

$892.0 | 2023-09-19 | ||

| Enamine | EN300-1815312-10.0g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 10g |

$4360.0 | 2023-06-01 | ||

| Enamine | EN300-1815312-0.05g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 0.05g |

$851.0 | 2023-09-19 | ||

| Enamine | EN300-1815312-2.5g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-1815312-5g |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate |

2229224-85-3 | 5g |

$2940.0 | 2023-09-19 |

methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

2229224-85-3 (methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬